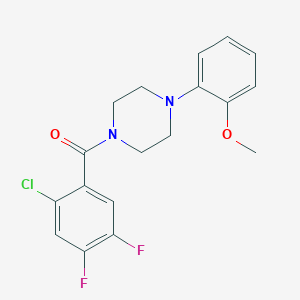
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine
描述
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as CDP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CDP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been found to bind to and activate the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has a wide range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, antitumor, and antiviral activity. It has been shown to reduce inflammation in animal models of arthritis and asthma, and to protect neurons from damage in animal models of neurodegenerative disease. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in animal models, and to reduce viral replication in cell culture.
实验室实验的优点和局限性
One advantage of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine is its broad range of biochemical and physiological effects, which make it a versatile compound for use in a variety of research fields. However, one limitation of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with in the laboratory.
未来方向
There are many potential future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine. In neuroscience, further studies could investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine could be studied in combination with other chemotherapy agents to enhance its antitumor activity. In infectious disease, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine could be further studied as a potential treatment for emerging viral infections such as COVID-19. Additionally, further research could investigate the mechanisms underlying 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine's effects on inflammation, immune response, and cellular signaling.
科学研究应用
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic uses in a variety of fields, including neuroscience, cancer research, and infectious disease. In neuroscience, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have antitumor activity and has been studied as a potential chemotherapy agent. In infectious disease, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-methoxyphenyl)piperazine has been found to have antiviral activity and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)18(24)12-10-14(20)15(21)11-13(12)19/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMEGPCMJELCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)
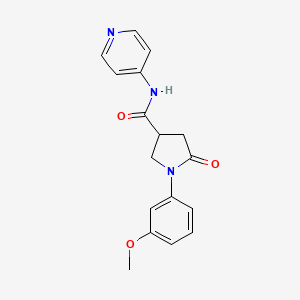
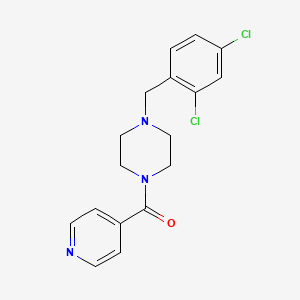
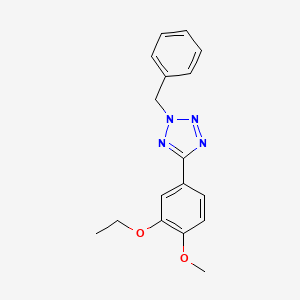
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)

![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
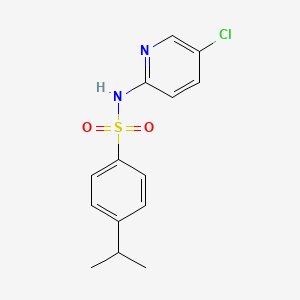
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)
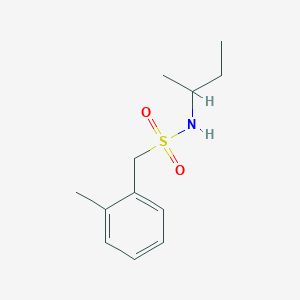
![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)